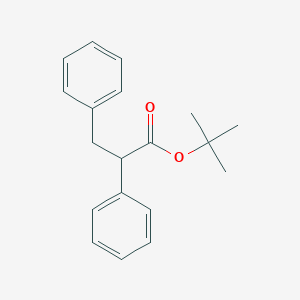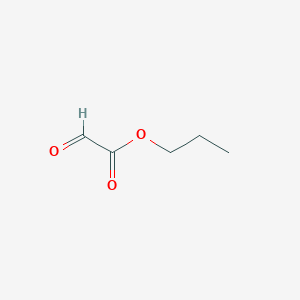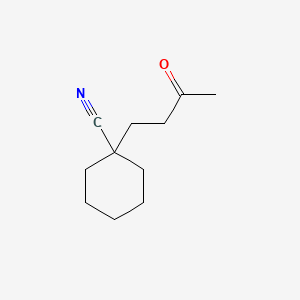![molecular formula C10H12N2O2 B13968130 3-(1H-benzo[d]imidazol-1-yl)propane-1,2-diol](/img/structure/B13968130.png)
3-(1H-benzo[d]imidazol-1-yl)propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-benzo[d]imidazol-1-yl)propane-1,2-diol is a compound that features a benzimidazole ring attached to a propane-1,2-diol moiety. Benzimidazole is a heterocyclic aromatic organic compound that is part of many biologically active molecules. The presence of the benzimidazole ring in this compound suggests potential biological and pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzo[d]imidazol-1-yl)propane-1,2-diol typically involves the reaction of benzimidazole with a suitable diol precursor. One common method involves the use of a one-pot three-component reaction, where benzimidazole, an aldehyde, and a diol are reacted together under specific conditions . The reaction conditions often include the use of a catalyst, such as an acid or base, and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1H-benzo[d]imidazol-1-yl)propane-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: The diol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol moiety can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzimidazole ring.
Applications De Recherche Scientifique
3-(1H-benzo[d]imidazol-1-yl)propane-1,2-diol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Due to its potential biological activities, it can be explored for drug development and therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 3-(1H-benzo[d]imidazol-1-yl)propane-1,2-diol involves its interaction with specific molecular targets. The benzimidazole ring can interact with enzymes or receptors in biological systems, potentially inhibiting their activity or modulating their function. The diol moiety may also play a role in the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1H-Imidazol-1-yl)propionate-1,2,3-13C3 sodium salt
- 3-(1H-benzo[d]imidazol-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazine
Uniqueness
3-(1H-benzo[d]imidazol-1-yl)propane-1,2-diol is unique due to the presence of both the benzimidazole ring and the diol moiety. This combination can confer specific chemical and biological properties that are not present in similar compounds. For example, the diol moiety can enhance the compound’s solubility and reactivity, while the benzimidazole ring can provide a range of biological activities.
Propriétés
Formule moléculaire |
C10H12N2O2 |
|---|---|
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
3-(benzimidazol-1-yl)propane-1,2-diol |
InChI |
InChI=1S/C10H12N2O2/c13-6-8(14)5-12-7-11-9-3-1-2-4-10(9)12/h1-4,7-8,13-14H,5-6H2 |
Clé InChI |
OCECXHMNCLMMIR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=CN2CC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


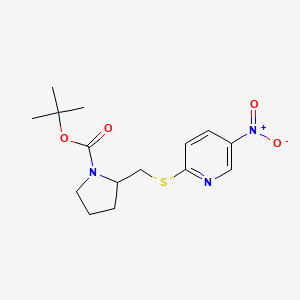
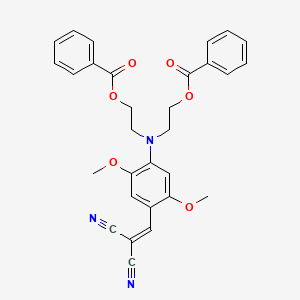
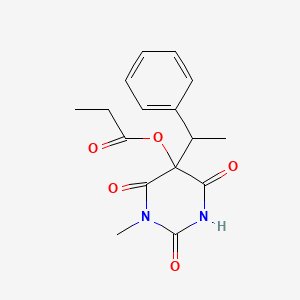
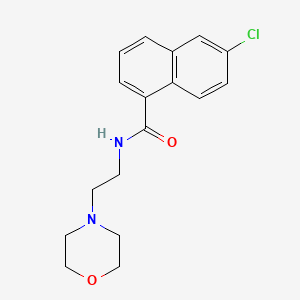
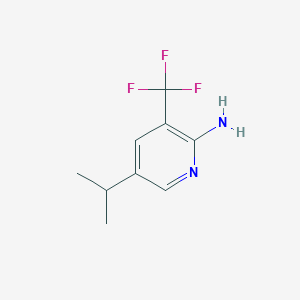
![1-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13968083.png)




